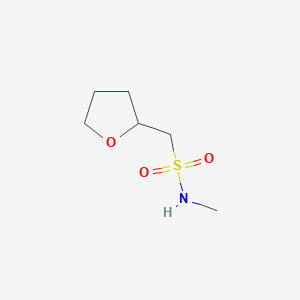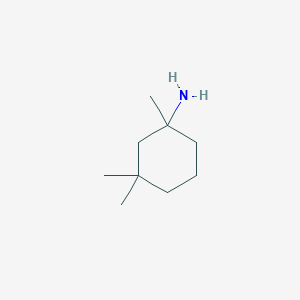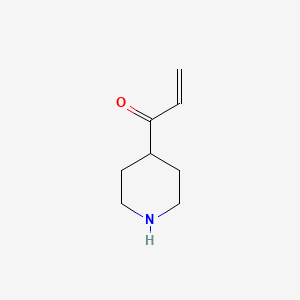
1-(Piperidin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-yl)prop-2-en-1-one is an organic compound that features a piperidine ring attached to a prop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with an appropriate acylating agent, such as acryloyl chloride, under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and acryloyl chloride
Conditions: Basic medium (e.g., sodium hydroxide) and an inert solvent (e.g., dichloromethane)
Procedure: The piperidine is dissolved in the solvent, and the acryloyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted piperidine derivatives
Applications De Recherche Scientifique
1-(Piperidin-4-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications. The piperidine ring and the prop-2-en-1-one moiety play crucial roles in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
- 1-(Piperidin-1-yl)prop-2-en-1-one
- 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness: 1-(Piperidin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the prop-2-en-1-one moiety also contributes to its versatility in chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-piperidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-3-5-9-6-4-7/h2,7,9H,1,3-6H2 |
Clé InChI |
HNKMDHZTSCQRMV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
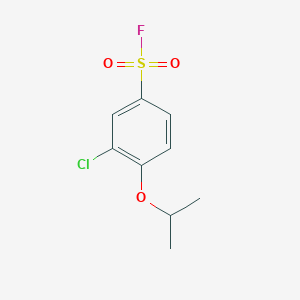
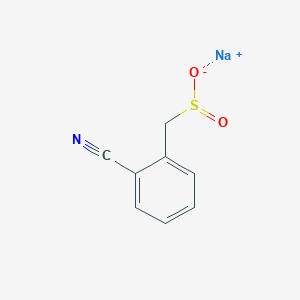
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)

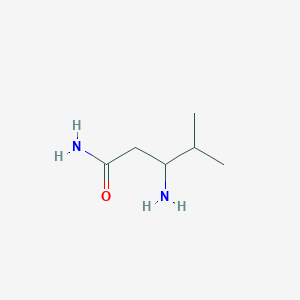
![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)

